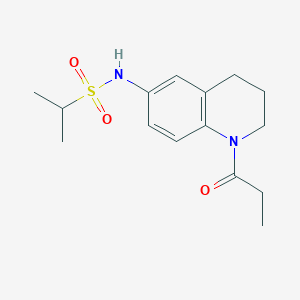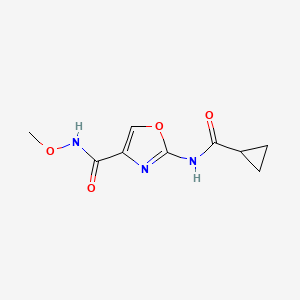
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is a compound that contains a tetrahydroquinoline core . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated . It can also be prepared from 1-indanone (benzocyclopentanone) .Scientific Research Applications
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been studied for its potential applications in medicinal chemistry, drug design, and biochemistry. It has been found to be an effective inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory processes. In addition, it has been used to study the role of PDE-4 in the regulation of neurotransmission and the modulation of neuronal excitability. Furthermore, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S acts as an inhibitor of PDE-4, which is an enzyme involved in the regulation of inflammatory processes. It binds to the active site of the enzyme, preventing it from breaking down cyclic adenosine monophosphate (cAMP), a key messenger molecule involved in the regulation of inflammation. By inhibiting the breakdown of cAMP, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S increases the levels of cAMP in cells, thus reducing the inflammatory response.
Biochemical and Physiological Effects
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, protect neurons from oxidative damage, and reduce the production of pro-inflammatory cytokines. In addition, it has been found to modulate neurotransmission, reduce neuronal excitability, and reduce the production of pro-inflammatory cytokines. Furthermore, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has been found to have antioxidant, anti-apoptotic, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is readily available from chemical suppliers. In addition, it is easy to synthesize and can be used in a variety of laboratory experiments. However, N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S also has some limitations. It is a relatively new compound, and its effects on biological systems are not yet fully understood. In addition, it can be toxic at high concentrations, and its effects on humans are not yet known.
Future Directions
Given the potential applications of N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S, there are a number of future directions that can be explored. These include further studies of its effects on inflammation, oxidative damage, and neurotransmission; further studies of its effects on human cells and tissues; and the development of new drugs based on N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S for the treatment of neurodegenerative diseases. In addition, further studies of its effects on other biological processes, such as cell signaling, apoptosis, and cell differentiation, could be conducted. Finally, further studies of its pharmacokinetics and pharmacodynamics could be conducted to better understand its effects on the body.
Synthesis Methods
N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S can be synthesized by a two-step process involving the condensation of 4-methylthiophene-2-sulfonamide with 3-amino-1-propanol, followed by the reaction of the resulting product with N-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. The first step of the reaction is the condensation of 4-methylthiophene-2-sulfonamide and 3-amino-1-propanol to form a sulfonamide intermediate. The second step involves the reaction of the sulfonamide intermediate with N-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde to form the desired N-propanoyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamideP-2-S.
properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)17-9-5-6-12-10-13(7-8-14(12)17)16-21(19,20)11(2)3/h7-8,10-11,16H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALUKVOZACDRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)
![ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate](/img/structure/B6495690.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6495698.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B6495699.png)
![N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6495700.png)
![methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate](/img/structure/B6495706.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}acetamide](/img/structure/B6495715.png)
![N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6495716.png)
![N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495718.png)
![N-[5-(1-methanesulfonylpiperidine-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495726.png)
![N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6495732.png)
![N-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide](/img/structure/B6495752.png)
